REACTION_CXSMILES
|
[CH:1]1([C:4]2[S:5][C:6]3[CH:12]=[C:11]([O:13]C)[C:10]([CH3:15])=[CH:9][C:7]=3[N:8]=2)[CH2:3][CH2:2]1.[Br:16]C1C2SC=NC=2C=C(C)C=1O.COC1C(C)=CC2N=CSC=2C=1>>[Br:16][C:12]1[C:6]2[S:5][C:4]([CH:1]3[CH2:3][CH2:2]3)=[N:8][C:7]=2[CH:9]=[C:10]([CH3:15])[C:11]=1[OH:13]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)C=1SC2=C(N1)C=C(C(=C2)OC)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=CC=2N=CSC21)C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC2=C(N=CS2)C=C1C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=CC=2N=C(SC21)C2CC2)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |